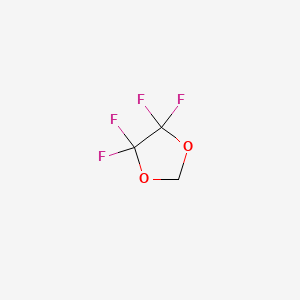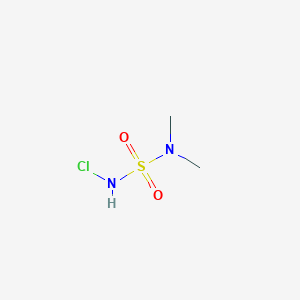
N'-Chloro-N,N-dimethyl-sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Chloro-N,N-dimethyl-sulfamide is a derivative of N,N-Dimethylsulfamide, which is a fungicide metabolite. This compound can be transformed into toxic N-nitrosodimethylamine during ozonization of drinking water . It is primarily used in scientific research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Chloro-N,N-dimethyl-sulfamide typically involves the chlorination of N,N-Dimethylsulfamide. One common method is the reaction of N,N-Dimethylsulfamide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production methods for N’-Chloro-N,N-dimethyl-sulfamide are not well-documented in the public domain. the general approach would involve large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N’-Chloro-N,N-dimethyl-sulfamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are not extensively documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an N-alkylated sulfamide derivative.
Scientific Research Applications
N’-Chloro-N,N-dimethyl-sulfamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Chloro-N,N-dimethyl-sulfamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylsulfamide: The parent compound, which is a fungicide metabolite.
Sulfonamides: A class of compounds with similar structural features and biological activities.
Uniqueness
N’-Chloro-N,N-dimethyl-sulfamide is unique due to its specific chlorination, which imparts distinct chemical properties and reactivity compared to its parent compound and other sulfonamides. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C2H7ClN2O2S |
|---|---|
Molecular Weight |
158.61 g/mol |
IUPAC Name |
[chlorosulfamoyl(methyl)amino]methane |
InChI |
InChI=1S/C2H7ClN2O2S/c1-5(2)8(6,7)4-3/h4H,1-2H3 |
InChI Key |
AIBKLEKHQYYCRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


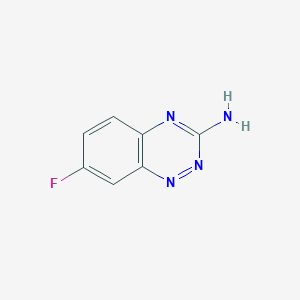
![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)
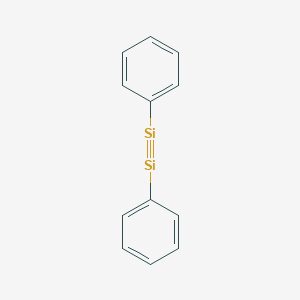
![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)



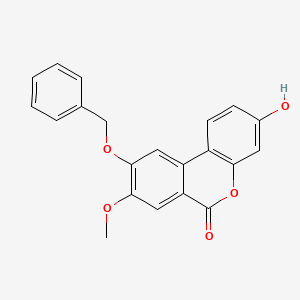

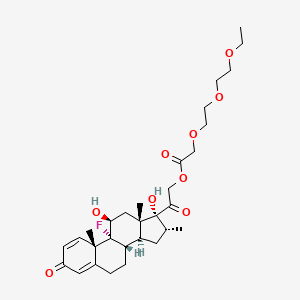
![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)
